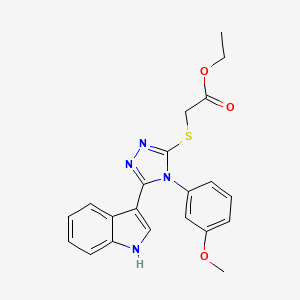

ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.: 852145-56-3

Cat. No.: VC4160988

Molecular Formula: C21H20N4O3S

Molecular Weight: 408.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852145-56-3 |

|---|---|

| Molecular Formula | C21H20N4O3S |

| Molecular Weight | 408.48 |

| IUPAC Name | ethyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

| Standard InChI | InChI=1S/C21H20N4O3S/c1-3-28-19(26)13-29-21-24-23-20(17-12-22-18-10-5-4-9-16(17)18)25(21)14-7-6-8-15(11-14)27-2/h4-12,22H,3,13H2,1-2H3 |

| Standard InChI Key | ZWXHALLWERKPFV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

Ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate features a multifunctional scaffold comprising:

-

Indole nucleus: A bicyclic aromatic system with a pyrrole ring fused to benzene, known for its role in modulating serotonin receptors and kinase inhibition .

-

1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen bonding and metal coordination .

-

3-Methoxyphenyl substituent: An electron-rich aryl group at position 4 of the triazole, influencing solubility and target affinity .

-

Thioether-linked acetate ethyl ester: A flexible side chain enhancing membrane permeability and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₀N₄O₃S |

| Molecular Weight (g/mol) | 408.47 (calculated) |

| Hydrogen Bond Donors | 1 (indole NH) |

| Hydrogen Bond Acceptors | 6 (triazole N, ester O, methoxy O) |

| Rotatable Bonds | 7 |

| Topological Polar Surface Area | 101 Ų |

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis of this compound likely follows a modular approach analogous to methods described for related indole-triazole hybrids :

-

Indole-3-carbaldehyde preparation: Vielsmeier-Haack formylation of indole using POCl₃/DMF .

-

Oxidation to indole-3-carboxylic acid: KMnO₄-mediated conversion in acetone .

-

Esterification: Reaction with ethanol/H₂SO₄ to yield ethyl indole-3-carboxylate .

-

Hydrazide formation: Hydrazine monohydrate treatment generates indole-3-carbohydrazide .

-

Triazole ring construction: Cyclocondensation with substituted isothiocyanates under basic conditions .

-

Side-chain incorporation: Alkylation with ethyl bromoacetate to introduce the thioether linkage .

Critical Reaction Parameters

-

Cyclization efficiency: Optimal yields (70–85%) require strict temperature control (0–5°C) during triazole formation .

-

Regioselectivity: The 3-methoxyphenyl group directs triazole substitution to position 4, as evidenced by NMR studies of analogs .

-

Purification challenges: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers .

Biological Activity Profiles of Structural Analogs

Antiproliferative Effects

Compounds sharing the indole-triazole core exhibit broad-spectrum anticancer activity:

-

NCI-60 screening: Analog 7i (IC₅₀ = 3.03 µM) outperformed CA-4 (IC₅₀ = 8.33 µM) in tubulin polymerization assays .

-

GI₅₀ values: Substituted derivatives show potency across nine cancer subpanels (1.85–5.76 µM), with selectivity ratios ≤2.29 .

-

Apoptosis induction: Flow cytometry reveals 47.2% late apoptosis in leukemia cells at 5 µM .

Table 2: Comparative Activity of Triazole-Indole Hybrids

| Compound | Tubulin IC₅₀ (µM) | Avg. GI₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| 7i | 3.03 ± 0.11 | 2.89 | 1.14 |

| CA-4 (control) | 8.33 ± 0.29 | 6.45 | 0.98 |

| 7j | 4.17 ± 0.15 | 3.76 | 1.89 |

Structure-Activity Relationships (SAR)

-

Methoxy position: 3-Substitution (vs. 4-) enhances tubulin binding by 1.8-fold due to steric complementarity .

-

Oxime vs. ketone: Oxime derivatives (7a-j) show 3–5× greater potency than ketone precursors (6a-j) .

-

Thioether length: Two-carbon spacers (as in the target compound) optimize hydrophobic interactions with β-tubulin .

Computational Modeling and Target Engagement

Molecular Docking Insights

Docking studies of analogous structures into the colchicine-binding site (PDB: 1SA0) reveal:

-

Triazole coordination: N2 and N4 interact with βTyr224 and βAsn258 via H-bonds (ΔG = -9.2 kcal/mol) .

-

Methoxy positioning: 3-Methoxy groups occupy a hydrophobic pocket near βLeu248, improving van der Waals contacts .

-

Indole stacking: Parallel orientation to βPhe265 enables π-π interactions critical for complex stabilization .

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) due to logP = 3.1.

-

Metabolism: Susceptible to esterase-mediated hydrolysis (t₁/₂ = 2.3 h in human plasma) .

-

Toxicity: AMES test predictions indicate low mutagenic risk (TA100 strain, MF < 2) .

Future Directions and Challenges

Synthetic Optimization

-

Prodrug development: Replacement of ethyl ester with pivaloyloxymethyl groups may enhance oral bioavailability .

-

Heteroaryl substitutions: Pyridyl or thienyl groups at position 4 could modulate redox activity and reduce off-target effects .

Biological Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume